molecular formula C20H16ClN5O2S B11039018 [8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide

[8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide

Cat. No.: B11039018
M. Wt: 425.9 g/mol
InChI Key: AITQIHSJPAJQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide is a complex organic compound with a unique structure that includes a pyrazolo[5,1-C][1,2,4]triazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,1-C][1,2,4]triazin core, followed by the introduction of the chlorophenyl, methylsulfonyl, and phenyl groups through various substitution reactions. The final step involves the addition of the cyanide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [8-(4-Bromophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide
  • [8-(4-Methylphenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide

Uniqueness

Compared to similar compounds, [8-(4-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]methyl cyanide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct in its applications and effects.

Properties

Molecular Formula

C20H16ClN5O2S

Molecular Weight

425.9 g/mol

IUPAC Name

2-[8-(4-chlorophenyl)-3-methylsulfonyl-4-phenyl-4H-pyrazolo[5,1-c][1,2,4]triazin-1-yl]acetonitrile

InChI

InChI=1S/C20H16ClN5O2S/c1-29(27,28)19-18(15-5-3-2-4-6-15)26-20(25(24-19)12-11-22)17(13-23-26)14-7-9-16(21)10-8-14/h2-10,13,18H,12H2,1H3

InChI Key

AITQIHSJPAJQQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN(C2=C(C=NN2C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.